Physical and chemical properties of (2-Amino-6-(trifluoromethyl)phenyl)boronic acid
Physical and chemical properties of (2-Amino-6-(trifluoromethyl)phenyl)boronic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2-Amino-6-(trifluoromethyl)phenyl)boronic acid
Executive Summary
(2-Amino-6-(trifluoromethyl)phenyl)boronic acid is a highly specialized, di-ortho-substituted building block utilized extensively in medicinal chemistry, agrochemicals, and advanced materials science. The juxtaposition of an electron-donating amino group (-NH 2 ) and a strongly electron-withdrawing trifluoromethyl group (-CF 3 ) flanking the boronic acid moiety creates a unique "push-pull" electronic environment[1]. This guide provides an in-depth analysis of its physical properties, chemical reactivity, and field-proven protocols designed to overcome the severe steric hindrance and degradation pathways inherent to this specific molecular architecture.
Physicochemical Properties
To effectively utilize this compound, researchers must understand its baseline physical and chemical metrics. The presence of the ortho-CF 3 group significantly increases the Lewis acidity of the boron center compared to an unsubstituted phenylboronic acid, which directly impacts its stability and reactivity profile[2].
| Property | Value / Description |
| Chemical Name | (2-Amino-6-(trifluoromethyl)phenyl)boronic acid |
| CAS Registry Number | 408359-16-0[3] |
| Molecular Formula | C 7 H 7 BF 3 NO 2 [3] |
| Molecular Weight | 204.94 g/mol [3] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO, DMF; sparingly soluble in non-polar organics |
| pKa (Predicted) | ~7.0 - 7.5 (Enhanced acidity due to ortho-CF 3 withdrawal)[1] |
| Stability | Highly susceptible to dehydration (boroxine formation) and base-catalyzed protodeboronation[4] |
Mechanistic Insights & Chemical Reactivity
3.1 The Transmetalation Bottleneck in Suzuki-Miyaura Coupling In standard Suzuki-Miyaura cross-couplings, the transmetalation step involves the transfer of the aryl group from the boron atom to the palladium(II) intermediate. For (2-Amino-6-(trifluoromethyl)phenyl)boronic acid, this step is kinetically hindered by the di-ortho substitution[5]. The bulky -CF 3 group physically blocks the approach of the Pd-complex, while the -NH 2 group can competitively coordinate with the palladium center, potentially stalling the catalytic cycle. To overcome this, highly active, bulky, and electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) are strictly required to facilitate the formation of a highly reactive mono-ligated Pd(0) species[5].
3.2 Base-Catalyzed Protodeboronation Fluorinated arylboronic acids are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the carbon-boron bond to yield the corresponding arene (in this case, 3-(trifluoromethyl)aniline)[1]. The strongly electron-withdrawing -CF 3 group stabilizes the transient aryl anion intermediate, accelerating degradation under standard high-pH coupling conditions (e.g., using NaOH or Na 2 CO 3 )[4]. Consequently, weaker, anhydrous bases like CsF or K 3 PO 4 must be employed to suppress this parasitic pathway.
Catalytic cycle highlighting the sterically hindered transmetalation step.
Competing chemical equilibria: productive cross-coupling vs. degradation.
Experimental Workflows & Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates This protocol is engineered as a self-validating system. The use of Cesium Fluoride (CsF) serves a dual purpose: it acts as a mild base to activate the boronic acid without inducing high-pH protodeboronation, and the fluoride ions have a high affinity for boron, forming a reactive trifluoroborate intermediate that accelerates transmetalation[4].
Reagents:
-
(2-Amino-6-(trifluoromethyl)phenyl)boronic acid (1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd 2 (dba) 3 (2.5 mol%)
-
SPhos (10 mol%)
-
Cesium Fluoride (CsF) (3.0 equiv)
-
Solvent: Toluene/H 2 O (10:1 v/v, thoroughly degassed)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a Schlenk flask under an argon atmosphere, combine Pd 2 (dba) 3 and SPhos in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species. Causality: Pre-forming the catalyst prevents the ortho-amino group of the boronic acid from sequestering unligated palladium before the catalytic cycle begins.
-
Reagent Addition: Add the aryl halide, followed by the (2-Amino-6-(trifluoromethyl)phenyl)boronic acid.
-
Base Introduction: Add CsF, followed by the degassed H 2 O. Causality: The biphasic system allows the inorganic base to dissolve while keeping the organic reactants in the toluene phase, minimizing direct exposure of the boronic acid to high local concentrations of hydroxide ions.
-
Reaction Execution: Heat the mixture to 90°C for 12-18 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash column chromatography.
Protocol 2: Boroxine Cleavage and Storage Boronic acids naturally dehydrate to form cyclic boroxine trimers, which can cause severe stoichiometry errors during reaction setup.
-
Assessment: Analyze the batch via 1 H NMR in DMSO-d 6 . A broad singlet at ~8.0 - 8.5 ppm indicates the free -B(OH) 2 protons. The absence of this peak suggests boroxine formation.
-
Hydrolysis: If boroxines are present, dissolve the compound in a THF/H 2 O mixture (4:1) and stir at 40°C for 2 hours. Causality: Gentle heating in an aqueous organic mixture shifts the equilibrium back to the monomeric acid.
-
Recovery: Extract with EtOAc, dry with minimal MgSO 4 , and evaporate at room temperature. Store under argon at 2-8°C to prevent re-dehydration.
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]
- 3. CAS:408359-16-0, (2-Amino-6-(trifluoromethyl)phenyl)boronic acid-毕得医药 [bidepharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
